3-(2-Chlorophenyl)morpholine

Descripción

Significance of Morpholine (B109124) Derivatives in Medicinal Chemistry

Morpholine derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai Their unique structural and chemical characteristics make them valuable building blocks in the synthesis of more complex organic molecules and have led to their investigation for a variety of therapeutic applications. ontosight.ai Research has shown that the introduction of a morpholine moiety can significantly influence a compound's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This makes them highly attractive in the quest for new and effective drug candidates.

The therapeutic landscape of morpholine derivatives is vast, with compounds developed for treating conditions ranging from inflammation and microbial infections to central nervous system disorders. ontosight.aiopenmedicinalchemistryjournal.comtandfonline.com For instance, certain morpholine-containing compounds have been investigated for their potential as anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways. ontosight.aiopenmedicinalchemistryjournal.com

Research Landscape and Challenges for Aryl-Substituted Morpholines

The introduction of an aryl group, such as the 2-chlorophenyl group in 3-(2-Chlorophenyl)morpholine, to the morpholine ring creates a class of compounds known as aryl-substituted morpholines. This substitution can significantly modulate the biological activity of the parent molecule. The position and nature of the substituent on the phenyl ring are critical factors that can influence the compound's interaction with biological targets.

Despite their potential, the synthesis of aryl-substituted morpholines, particularly with specific stereochemistry, can present significant challenges. Traditional synthetic methods often require multiple steps and may lack the desired efficiency and stereoselectivity. mdpi.comvulcanchem.comnih.gov Consequently, a key area of research is the development of novel and efficient synthetic strategies to access these valuable compounds. Recent advancements have explored photocatalytic methods and other innovative approaches to overcome these synthetic hurdles, enabling the creation of a diverse range of substituted morpholines for further investigation. mdpi.comvulcanchem.comnih.gov

The research into this compound and its analogs is driven by the potential for discovering new therapeutic agents. For example, studies on structurally similar compounds have suggested potential applications in treating pain and inflammation. The 2-chloro substitution on the phenyl ring is of particular interest as it can enhance the binding affinity of the molecule to specific proteins.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound Hydrochloride | C₁₀H₁₃Cl₂NO | ~234.13 | Morpholine ring with a 2-chlorophenyl substituent. |

| 4-(2-Chlorophenyl)morpholine | C₁₀H₁₂ClNO | 197.66 | Isomer with the chlorophenyl group attached to the nitrogen atom. |

| (E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | C₁₉H₁₈ClNO₂ | Not specified | A chalcone (B49325) derivative incorporating the 2-chlorophenyl and morpholine moieties. |

Note: Data for this compound hydrochloride is presented as it is a common salt form for this compound.

Table 2: Research Applications of this compound

| Research Area | Application |

| Medicinal Chemistry | Investigated for potential anti-inflammatory and analgesic properties. |

| Synthetic Chemistry | Used as a building block for the synthesis of more complex organic molecules. |

| Biological Studies | Utilized in studies involving enzyme inhibition and receptor binding. |

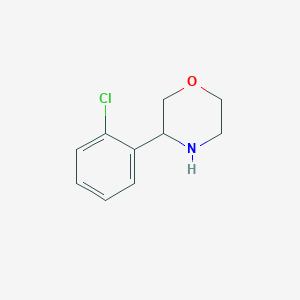

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOWMAVKTXSVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chlorophenyl Morpholine and Its Analogs

Classical and Green Synthesis Approaches

Classical methods often involve stepwise reactions, while modern green approaches focus on improving efficiency and reducing environmental impact through strategies like multicomponent reactions.

The Petasis borono–Mannich (PBM) reaction is a versatile three-component transformation that couples an amine, a carbonyl compound, and an organoboronic acid to form highly substituted amine derivatives. wikipedia.orgmdpi.comresearchgate.net This reaction is a powerful tool for generating precursors to morpholine (B109124) scaffolds, particularly β-amino alcohols, which can subsequently be cyclized. The reaction is typically performed as a one-pot process under mild conditions and does not require a catalyst. Current time information in Bangalore, IN.

The proposed mechanism involves the initial condensation of the amine and the aldehyde to form an iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of an α-hydroxy aldehyde or a similar species to form a reactive boronate "ate" complex. Current time information in Bangalore, IN. The key carbon-carbon bond-forming step is the intramolecular transfer of the organic group from the boron atom to the electrophilic iminium carbon. mdpi.com Subsequent hydrolysis yields the final amino alcohol product. mdpi.com When morpholine itself is used as the amine component with an α-hydroxy aldehyde like glyoxylic acid, the reaction provides direct access to functionalized morpholine derivatives. Current time information in Bangalore, IN.asianpubs.org

Table 1: Representative Components in Petasis Borono-Mannich Reactions for Amino Alcohol Synthesis This table illustrates the variety of components that can be used in the Petasis reaction to generate substituted β-amino alcohols, which are key precursors for the synthesis of complex morpholine derivatives.

| Amine Component | Carbonyl Component | Boronic Acid Component | Resulting Structure Type |

|---|---|---|---|

| Morpholine | Glyoxylic Acid | Phenylboronic Acid | α-Amino Acid Derivative |

| Secondary Amine | Salicylaldehyde | Vinylboronic Acid | Alkylaminophenol |

| Primary Amine | α-Hydroxy Aldehyde | Arylboronic Acid | anti-β-Amino Alcohol |

| Morpholine | 3-Phenylpropanal | n-Butylboronic Acid | Aliphatic Amine |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. google.com The Ugi four-component reaction (Ugi-4CR) is a prominent example used to create diverse scaffolds, including those that can be converted to morpholine derivatives. researchgate.net

The classical Ugi reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion to yield the final product, an α-acylamino carboxamide. google.comresearchgate.net

For the synthesis of morpholine derivatives, a strategic choice of reactants is necessary. By using an amino alcohol (such as ethanolamine) as the amine component, the resulting Ugi adduct contains a hydroxyl group positioned for a subsequent post-Ugi transformation. vdoc.pub This intramolecular cyclization, often an SN2 reaction promoted by a base, allows for the de novo assembly of the morpholine ring. vdoc.pub This approach enables the introduction of substituents at multiple positions on the morpholine scaffold in a highly convergent manner. google.com

Table 2: Ugi-4CR for the De Novo Synthesis of Morpholine Scaffolds This table outlines the components for a Ugi four-component reaction followed by cyclization to yield substituted morpholine derivatives, demonstrating the diversity-oriented nature of this strategy.

| Aldehyde/Ketone | Amine Component | Isocyanide | Acid Component | Post-Ugi Step |

|---|---|---|---|---|

| Chloroacetaldehyde | Ethanolamine | Benzylisocyanide | Acetic Acid | Base-induced cyclization |

| Glycolaldehyde Dimer | Primary Amine | tert-Butyl Isocyanide | Propiolic Acid | Intramolecular oxa-Michael addition |

| Benzaldehyde | 2-Aminoethanol | Cyclohexyl Isocyanide | Benzoic Acid | Deprotection/cyclization |

The classical Hantzsch reaction is a multi-component synthesis that traditionally produces 1,4-dihydropyridines (1,4-DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. chemicalbook.comatamanchemicals.comsigmaaldrich.com The resulting 1,4-DHP ring can be subsequently oxidized to the corresponding pyridine (B92270) derivative. atamanchemicals.comchemicalbook.com While not a direct synthesis of the morpholine ring itself, variations of this reaction can be used to create complex hybrid molecules incorporating both chlorophenyl and morpholine moieties.

A modern, organocatalyzed variation of the Hantzsch synthesis employs morpholine as a basic catalyst to facilitate a one-pot, four-component condensation at room temperature. In this strategy, an aldehyde (such as 2-chlorobenzaldehyde), an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), a primary amine, and dialkyl acetylenedicarboxylate (B1228247) are combined. The use of morpholine as a catalyst promotes the cascade of reactions, leading to highly functionalized dihydropyridine (B1217469) derivatives in good yields without the need for harsh conditions or chromatographic purification. This approach allows for the efficient assembly of complex molecules where a chlorophenyl group (from the aldehyde) can be integrated into a structure synthesized with the aid of morpholine.

Table 3: Morpholine-Catalyzed Four-Component Synthesis of Dihydropyridine Derivatives This table presents data from a morpholine-catalyzed, Hantzsch-type reaction for the synthesis of polysubstituted dihydropyridines, showcasing the yields for different aldehyde components.

| Aldehyde Component (1 mmol) | Active Methylene (1.5 mmol) | Amine (1 mmol) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | Aniline (B41778) | 20 | 94 |

| 4-Nitrobenzaldehyde | Malononitrile | Aniline | 25 | 92 |

| Benzaldehyde | Ethyl Cyanoacetate | 4-Chloroaniline | 30 | 90 |

| 2-Chlorobenzaldehyde | Malononitrile | Aniline | 25 | 92 |

Data adapted from a study on one-pot multicomponent synthesis using morpholine organobase.

A fundamental and widely used method for constructing the N-aryl morpholine core involves the intramolecular or intermolecular condensation and cyclization of appropriately functionalized precursors. Two primary pathways are prevalent for the synthesis of compounds like 3-(2-Chlorophenyl)morpholine.

The first approach involves the acid-catalyzed cyclodehydration of an N-substituted diethanolamine. organic-chemistry.org For the target compound, this would begin with the synthesis of N-(2-chlorophenyl)diethanolamine. This intermediate can be prepared by the reaction of 2-chloroaniline (B154045) with two equivalents of an ethylene (B1197577) oxide source, such as 2-chloroethanol. The resulting diol is then treated with a strong acid, like sulfuric acid, which promotes an intramolecular dehydration to form the morpholine ring.

A second, more direct route involves the double N-alkylation of an aniline with a pre-formed diether containing two leaving groups. A common and effective reagent for this transformation is bis(2-chloroethyl) ether. In this one-pot method, a substituted aniline, such as 2-chloroaniline, is heated with an excess of bis(2-chloroethyl) ether in the presence of a base. This process involves two sequential nucleophilic substitution reactions, where the aniline nitrogen first displaces one chloride and then the resulting secondary amine cyclizes by displacing the second chloride, directly affording the N-aryl morpholine product. organic-chemistry.org This method is particularly effective for producing N-phenylmorpholines with steric hindrance.

Advanced Synthetic Techniques

To overcome the limitations of some classical methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis have been developed. These methods offer significant improvements in efficiency and yield.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, the process relies on dielectric heating, where the material's dipoles align with the rapidly oscillating electric field, leading to uniform and rapid heating throughout the reaction volume. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced product purity, and milder reaction conditions.

The synthesis of nitrogen-containing heterocycles, including morpholine derivatives, has greatly benefited from this technology. For instance, the synthesis of chalcones incorporating a morpholine ring, such as (E)-3-(2-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, demonstrates the efficiency of MAOS. Similarly, the preparation of various morpholine-containing triazole derivatives has been optimized using microwave irradiation, leading to excellent yields in significantly shorter times compared to traditional refluxing methods. The application of microwave heating is a key strategy for the rapid and efficient generation of libraries of complex molecules like chlorophenylmorpholine analogs for further research.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine Derivatives This table highlights the advantages of microwave irradiation over conventional heating for the synthesis of morpholine-containing heterocyclic compounds, showing significant reductions in reaction time and improvements in yield.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine Acetamides | Conventional Heating | 2–3 hours | ~60% | |

| Morpholine Acetamides | Microwave Irradiation | 2–5 minutes | 78-90% | |

| Morpholino-substituted Phthalonitrile | Conventional Heating | 24 hours | 52% | |

| Morpholino-substituted Phthalonitrile | Microwave Irradiation | 15 minutes | 92% | |

| Morpholinoquinoline Chalcones | Conventional Stirring | 3–4 hours | 72-84% | |

| Morpholinoquinoline Chalcones | Microwave Irradiation | 4–6 minutes | 82-93% |

Sonochemical Methods for Enhanced Synthetic Efficiency

Sonochemical methods, which utilize ultrasonic irradiation to initiate and accelerate chemical reactions, have emerged as a promising approach for the synthesis of heterocyclic compounds, including morpholine derivatives. researchgate.netbrin.go.id The application of ultrasound in chemical synthesis can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. researchgate.netuin-malang.ac.id This enhanced efficiency is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots of extreme temperature and pressure. brin.go.idnju.edu.cn

While specific studies detailing the sonochemical synthesis of this compound are not extensively documented in the provided results, the principles have been applied to structurally related compounds. For instance, a one-pot, four-component condensation for synthesizing hexahydroquinolines bearing a sulfonamide moiety was efficiently catalyzed by ammonium (B1175870) chloride under ultrasonic irradiation, highlighting the method's utility in creating complex molecules in high yields and short reaction times. researchgate.net Another study demonstrated that a sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives was significantly "greener" and more efficient than classical methods. researchgate.net These examples suggest that a sonochemical approach to synthesizing this compound could offer substantial improvements in synthetic efficiency and sustainability. researchgate.netresearchgate.net The rapid molecular agitation and mass transfer induced by ultrasound can overcome activation energy barriers, potentially facilitating the cyclization reactions often used to form the morpholine ring. brin.go.id

Derivatization Strategies and Functional Group Transformations

The functional groups within this compound—the secondary amine of the morpholine ring and the chloro-substituted phenyl ring—offer multiple sites for derivatization. These transformations are key to modifying the compound's physicochemical properties and exploring its structure-activity relationships.

Alkylation, Oxidation, and Reduction Pathways

The morpholine moiety and the chlorophenyl group can undergo a variety of transformations, including alkylation, oxidation, and reduction.

Alkylation: The nitrogen atom of the morpholine ring is nucleophilic and can be readily alkylated. For instance, the alkylation of morpholine with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole at elevated temperatures is a known pathway. google.com Similarly, N-alkylation of quinazolin-4(3H)-one derivatives, which may also contain a phenylmorpholine structure, is influenced by steric factors on the phenyl ring. sioc-journal.cn A three-component aza-Friedel–Crafts reaction has also been used to achieve C3-alkylation of related heterocyclic systems containing a morpholine unit. researchgate.net

Oxidation: The morpholine ring is susceptible to oxidation. The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of N-oxides or other oxidized products. A method for the visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives has been developed, using O₂ as the final oxidant to achieve ring-opening under mild conditions. google.com

Reduction: The carbonyl group in derivatives like (2-Chlorophenyl)(morpholin-4-yl)methanone can be reduced to an alcohol using agents such as lithium aluminum hydride or sodium borohydride. smolecule.com Reduction of a hemiaminal intermediate with triethylsilane (Et₃SiH) and a Lewis acid has also been demonstrated in the synthesis of substituted morpholines. acs.org

The following table summarizes various transformation pathways for related chlorophenyl)morpholine structures.

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Alkylation | 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole | N-alkylated morpholine | google.com |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized derivatives (e.g., N-oxides) | |

| Oxidative Ring-Opening | Visible light, O₂, 4CzIPN | Ring-opened formamidoethyl formate | google.com |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced derivatives (e.g., alcohols) | smolecule.com |

Nucleophilic Substitution Reactions Involving the Morpholine Ring

The morpholine ring itself can participate in nucleophilic reactions. The secondary amine within the this compound structure is inherently nucleophilic. This allows it to react with various electrophiles. For example, the nitrogen atom can attack a carbonyl carbon, as seen in the synthesis of urea (B33335) derivatives where 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate reacts with an aniline.

Furthermore, the morpholine ring can be introduced into a molecule via nucleophilic substitution, where morpholine acts as the nucleophile. Kinetic studies on the aminolysis of thionocarbonates with a series of secondary alicyclic amines, including morpholine, show that morpholine attacks the electrophilic thiocarbonyl group to form a zwitterionic tetrahedral intermediate. acs.org In another example, morpholine is added to 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole, resulting in the opening of the oxazole (B20620) ring and the formation of an N-substituted morpholine derivative. google.com The nitrogen atom of the morpholine can also be involved in Mannich-type reactions, demonstrating its versatility in forming new carbon-nitrogen bonds. smolecule.com

While the chlorine atom on the phenyl ring is a site for nucleophilic aromatic substitution, reactions involving the morpholine ring's nucleophilicity are distinct and fundamental to its derivatization. smolecule.com These reactions underscore the role of the morpholine nitrogen as a key reactive center for building more complex molecular architectures.

Pharmacological Investigations of 3 2 Chlorophenyl Morpholine and Its Derivatives

Monoamine Oxidase (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a critical enzyme in the metabolic pathway of monoamine neurotransmitters and is a significant target for the development of antidepressant medications. mdpi.com Research into morpholine-containing compounds has highlighted their potential as MAO-A inhibitors. researchgate.net While direct inhibitory data for 3-(2-Chlorophenyl)morpholine on MAO-A is not extensively documented in publicly available literature, studies on structurally related derivatives, such as morpholine-based chalcones, provide valuable insights into the potential activity of this compound class.

For instance, a series of synthesized morpholine-based chalcones demonstrated moderate and selective inhibitory potential against human MAO-A (hMAO-A). mdpi.com One such derivative, (E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (a chalcone (B49325) derivative, not the parent compound), exhibited notable MAO-A inhibitory activity. mdpi.com The investigation of these derivatives suggests that the morpholine (B109124) scaffold is a promising pharmacophore for the development of novel MAO-A inhibitors. mdpi.com

Table 1: MAO-A Inhibition by a this compound Derivative

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| (E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | hMAO-A | 9.35 ± 0.11 | mdpi.com |

Receptor and Enzyme Interaction Studies

Dopamine (B1211576) Transporter Binding Affinity

Interactions with Other Neurotransmitter Systems

Studies on fluorinated phenmetrazine isomers, which are structurally related to phenylmorpholines, have shown that these compounds inhibit uptake mediated by both DAT and NET with potencies comparable to cocaine, while displaying significantly less potency at SERT. This suggests that phenylmorpholine derivatives may exhibit a preference for catecholamine transporters.

Enzymatic Inhibition Kinetics and Specificity

Understanding the kinetics and specificity of enzyme inhibition is fundamental to characterizing the pharmacological action of a compound. For MAO inhibitors, the mode of inhibition (e.g., competitive, non-competitive) and the selectivity for MAO-A versus MAO-B are critical parameters.

Research on morpholine-derived halogenated chalcones has identified compounds that act as competitive inhibitors of MAO-B. For example, certain chalcone derivatives bearing a morpholine ring were found to be reversible and competitive inhibitors of MAO-B. This mode of inhibition implies that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.

The selectivity of these compounds for MAO-B over MAO-A was found to be high, indicating that the morpholine-chalcone scaffold can be tailored to achieve isoform-specific inhibition. While this data pertains to derivatives, it suggests that the this compound structure could potentially be modified to achieve selective MAO inhibition. The specificity of inhibition is influenced by subtle differences in the active site cavities of MAO-A and MAO-B.

Table 2: Enzymatic Inhibition Kinetics of a Morpholine-Derived Halogenated Chalcone

| Compound | Target | Inhibition Type | K_i (µM) | Source |

|---|---|---|---|---|

| MHC4 (a para-F substituted chalcone) | MAO-B | Competitive | 0.041 ± 0.0028 | |

| MHC5 (a para-Cl substituted chalcone) | MAO-B | Competitive | 0.024 ± 0.00062 |

Computational and Theoretical Chemistry of 3 2 Chlorophenyl Morpholine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For 3-(2-Chlorophenyl)morpholine and its derivatives, molecular docking simulations have been employed to assess binding affinities and understand interaction mechanisms with various biological targets.

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a ligand, such as this compound, within the active site of a protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. rsc.orgbio-rad.com

A summary of typical interactions observed for morpholine (B109124) derivatives is presented below:

| Interaction Type | Participating Groups | Key Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Morpholine oxygen, other heteroatoms | Trp5, Thr199, Asn67, His94 rsc.org |

| Hydrophobic/π-Alkyl | Phenyl ring, alkyl groups | Trp5, Val121, Phe131, Leu198 rsc.orgacs.org |

| Electrostatic | Polar groups, charged moieties | ASP204, ARG473, LYS478 acs.org |

Molecular docking simulations predict how a ligand like this compound fits into a protein's binding site and estimate the strength of this interaction, often expressed as a binding energy or docking score. Studies on related morpholine derivatives have demonstrated their ability to be well-accommodated within the active sites of target proteins, such as tyrosinase and dihydrofolate reductase (DHFR). nih.govmdpi.com

The predicted binding mode explains how the molecule orients itself to maximize favorable interactions. For example, in a study of a morpholine derivative targeting tyrosinase, docking analysis revealed that the compound formed a highly stable drug-receptor complex. nih.gov For other derivatives, distinct binding modes have been observed, sometimes involving different enantiomers of the same compound, highlighting the specificity of the interactions. nih.gov The binding affinity, often calculated in kcal/mol, provides a quantitative estimate of binding strength. Docking studies on various morpholine-based compounds have reported a range of binding scores, which are then used to rank potential drug candidates and prioritize them for further testing. rsc.orgmdpi.com For instance, docking scores for a series of morpholine-derived thiazoles against carbonic anhydrase II ranged from -3.426 to -6.102 kcal/mol. rsc.org Molecular docking simulations of this compound hydrochloride have indicated that it exhibits binding affinities comparable or even superior to other analgesic compounds, underscoring its therapeutic potential.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD provides detailed information on conformational changes, stability, and the influence of the surrounding environment, such as solvent. mdpi.comnih.gov

A stable protein-ligand complex is indicated by low and consistent RMSD values over the simulation time. rsc.org For example, in a 150 ns MD simulation of a morpholine derivative bound to carbonic anhydrase II, the RMSD of the protein's Cα atoms remained stable, fluctuating between 0.9 and 1.60 Å, indicating a stable complex. rsc.org RMSF analysis provides insight into the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding. rsc.org These simulations confirm that ligands can form stable complexes with their target receptors, a crucial factor for sustained biological activity. nih.govnih.gov

Table of MD Simulation Parameters for Typical Morpholine Derivatives

| Parameter | Description | Typical Findings | Reference |

|---|---|---|---|

| Simulation Time | Duration of the dynamic simulation | 100-150 ns | rsc.orgnih.gov |

| RMSD (Cα atoms) | Measures the average deviation of protein backbone atoms from the initial structure, indicating structural stability. | Stable values (e.g., 0.9-1.60 Å) suggest a stable protein-ligand complex. | rsc.org |

| RMSF | Measures the fluctuation of individual amino acid residues, indicating flexibility. | Identifies flexible regions and residues involved in ligand binding. | rsc.org |

Theoretical studies show that the interactions between a solute and the surrounding solvent molecules (the solvation sphere) control the solute's conformation. frontiersin.org For this compound, the aqueous environment in a biological system will influence the orientation of the chlorophenyl group relative to the morpholine ring. Free energy calculations derived from MD simulations can quantify these conformational preferences in different solvents. These computational approaches, often combined with experimental techniques like NMR, are crucial for understanding how the molecule will behave in a real-world biological setting. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netdntb.gov.ua These calculations provide fundamental insights that complement experimental findings. For morpholine derivatives, DFT methods have been used to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

The optimized geometry confirms the most stable three-dimensional structure of the molecule, with studies on related compounds confirming the chair conformation of the morpholine ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A large HOMO-LUMO gap suggests high stability. Furthermore, Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and revealing regions important for intermolecular interactions. dntb.gov.ua These computational analyses are invaluable for understanding the intrinsic properties of this compound and guiding the design of new, more effective derivatives. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Carbonic anhydrase II |

| Tyrosinase |

| Dihydrofolate reductase (DHFR) |

| Trp5 |

| Thr199 |

| Asn67 |

| His94 |

| Val121 |

| Phe131 |

| Leu198 |

| ASP204 |

| ARG473 |

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of this compound is fundamentally shaped by the interplay of its constituent parts: the saturated morpholine ring and the substituted aromatic chlorophenyl ring. The presence of the electron-withdrawing chlorine atom on the phenyl ring, combined with the electron-donating nature of the morpholine's nitrogen and oxygen atoms, creates a polarized electronic distribution. vulcanchem.com This polarization is a key determinant of the molecule's reactivity and intermolecular interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model this electronic landscape. These calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The areas around the morpholine's oxygen and nitrogen atoms are expected to be electron-rich (nucleophilic), while the phenyl ring, influenced by the chlorine atom, and the hydrogen atoms are electron-poor (electrophilic).

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For morpholine derivatives, the nitrogen and oxygen atoms of the morpholine ring often contribute significantly to the HOMO, making them susceptible to reactions with electrophiles. The LUMO is typically distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

General reactivity patterns for morpholine derivatives include oxidation of the morpholine ring and nucleophilic substitution reactions.

Spectroscopic Property Simulations

Theoretical simulations are instrumental in interpreting and predicting the spectroscopic properties of this compound. Using methods like DFT, it is possible to calculate the expected signatures for various spectroscopic techniques, which can then be used to confirm the structure of synthesized compounds. dntb.gov.uaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing the simulated spectrum with experimental data provides a robust method for structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be simulated. nih.gov These theoretical frequencies help in the assignment of the absorption bands observed in an experimental IR spectrum, such as the characteristic C-H, C-N, C-O, and C-Cl stretches.

A summary of the types of data obtained from spectroscopic simulations is presented below.

| Spectroscopic Technique | Simulated Parameter | Structural Information Provided |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Provides information on the electronic environment of hydrogen atoms and their connectivity. |

| ¹³C NMR | Chemical Shifts (ppm) | Reveals the electronic environment of carbon atoms, identifying different functional groups. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and bond types present in the molecule (e.g., C-O, C-N, C-Cl). |

In Silico ADME and Druglikeness Prediction

In silico tools are vital in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the optimization of lead compounds. scispace.comfrontiersin.org For this compound and its analogs, various computational models have been used to assess their potential as drug candidates. mdpi.com

Absorption and Distribution Modeling

The absorption and distribution of a drug molecule determine its ability to reach the target site in the body in sufficient concentrations.

Gastrointestinal (GI) Absorption: Predictions for related morpholine-based compounds suggest they are likely to have good oral bioavailability and gastrointestinal absorption. nih.gov Models like the "BOILED-Egg" plot, which evaluates molecules based on their lipophilicity (WLOGP) and polarity (TPSA), can be used to visualize predicted absorption. rsc.org

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). rsc.org Given the potential neurological applications of chloro-substituted morpholines, this is a key parameter. In silico models often predict favorable BBB penetration for morpholine derivatives, suggesting their potential as CNS-active agents. nih.govrsc.org

P-glycoprotein (P-gp) Interaction: P-glycoprotein is an efflux pump that can remove drugs from cells, limiting their efficacy. In silico models can predict whether a compound is likely to be a substrate for P-gp. Studies on related morpholine derivatives indicate they are likely to be P-gp substrates. rsc.org

| ADME Parameter | Predicted Outcome for Morpholine Derivatives | Significance |

| GI Absorption | High | Indicates good potential for oral administration. nih.gov |

| BBB Penetration | Yes | Suggests suitability for targeting the central nervous system. rsc.org |

| P-gp Substrate | Yes | May have reduced accumulation in target cells due to efflux. rsc.org |

Metabolism and Excretion Pathway Predictions

Understanding how a compound is metabolized is critical for predicting its half-life, potential drug-drug interactions, and toxicity.

Cytochrome P450 (CYP) Metabolism: The CYP enzyme family is responsible for the metabolism of a vast number of drugs. In silico studies on morpholine-containing compounds predict their interaction profiles with key CYP isoforms. rsc.orgnih.gov Typically, such compounds are screened for their potential to be substrates or inhibitors of isoforms like CYP2C9, CYP2D6, and CYP3A4. rsc.orgnih.gov For example, some morpholine analogues are predicted to be inhibitors of CYP2C19 and CYP3A4 but not substrates for CYP2C9 or CYP2D6. rsc.orgnih.gov

Toxicity Prediction: Computational tools can also predict potential toxicity, such as AMES toxicity (mutagenicity). For many morpholine derivatives, a non-carcinogenic and non-AMES toxic profile is predicted. rsc.orgnih.gov

| Metabolism/Toxicity Parameter | Predicted Interaction for Morpholine Derivatives | Implication |

| CYP2C9 Substrate/Inhibitor | Non-substrate | Low potential for drug interactions involving this enzyme. rsc.orgnih.gov |

| CYP2D6 Substrate/Inhibitor | Non-substrate | Low potential for drug interactions involving this enzyme. rsc.orgnih.gov |

| CYP3A4 Inhibitor | Yes (for some analogues) | Potential for drug-drug interactions with other CYP3A4 substrates. rsc.orgnih.gov |

| CYP2C19 Inhibitor | Yes (for some analogues) | Potential for drug-drug interactions with other CYP2C19 substrates. rsc.orgnih.gov |

| AMES Toxicity | Non-toxic | Low risk of mutagenicity. rsc.orgnih.gov |

Assessment of Druglikeness and Lead Optimization Parameters

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. ijpsonline.com This is often evaluated using rule-based filters and calculated physicochemical properties. chemscene.com

Lipinski's Rule of Five: This rule provides a set of guidelines for evaluating druglikeness. A compound is considered druglike if it violates no more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Morpholine derivatives generally exhibit favorable profiles according to these rules. researchgate.net

Physicochemical Properties: Other key parameters include the Topological Polar Surface Area (TPSA), which is related to drug absorption and BBB penetration, and the number of rotatable bonds, which influences conformational flexibility and binding. chemscene.com

The morpholine scaffold is a common feature in medicinal chemistry, and modifications to the chlorophenyl ring or the morpholine moiety are key strategies in lead optimization. nih.govarxiv.org For instance, changing the substituent on the phenyl ring can modulate lipophilicity, which in turn affects absorption, distribution, and potency.

The table below summarizes key druglikeness parameters for a compound structurally very similar to the title compound, 2-(3-Chlorophenyl)-2-morpholinoethan-1-amine hydrochloride. chemscene.com

| Parameter | Value | Lipinski's Rule Guideline |

| Molecular Weight | 277.19 g/mol | ≤ 500 |

| LogP | 2.09 | ≤ 5 |

| H-Bond Acceptors | 3 | ≤ 10 |

| H-Bond Donors | 1 | ≤ 5 |

| TPSA | 38.49 Ų | N/A |

| Rotatable Bonds | 3 | N/A |

Structure Activity Relationship Sar and Rational Design in 3 2 Chlorophenyl Morpholine Research

Impact of Substituent Position and Nature on Biological Activity

The biological activity of morpholine (B109124) derivatives can be significantly influenced by the specific substitution patterns on both the chlorophenyl and morpholine moieties. ontosight.ai These modifications can alter the molecule's interaction with biological targets, such as enzymes and receptors, thereby affecting its therapeutic potential. ontosight.aiontosight.ai

Role of Chlorophenyl Moiety Modifications

The position and nature of substituents on the phenyl ring are critical determinants of the biological activity of 3-(2-chlorophenyl)morpholine analogs.

The presence and position of the chlorine atom on the phenyl ring are crucial for the biological activity of this class of compounds. For instance, chloro-substituted morpholines have shown potential in modulating serotonin (B10506) or norepinephrine (B1679862) pathways, suggesting antidepressant-like activity. The ortho (2-position) substitution, as seen in this compound, is a key feature. ontosight.ai

Studies on related morpholine derivatives have provided further insights into the role of the chlorophenyl group. For example, in a series of thiazole (B1198619) derivatives, 4-para-chlorophenyl analogs exhibited the least inhibitory activity against bovine carbonic anhydrase-II compared to other substitutions. nih.govrsc.org This suggests that the position of the chloro group significantly impacts the molecule's ability to interact with its target. In another study, the presence of two 4-chlorophenyl groups on a pyrazole (B372694) ring linked to a morpholine moiety was a key structural feature for potential biological activity. ontosight.ai

Furthermore, research on chalcone (B49325) derivatives has highlighted the importance of the substitution pattern on the phenyl ring for monoamine oxidase (MAO) inhibition. mdpi.com Modifications to the chlorophenyl ring, such as the introduction of additional substituents, can significantly alter the compound's activity. For example, in a series of urea (B33335) derivatives, electron-withdrawing groups like chlorine on the phenyl ring were found to increase binding affinity to enzymes.

The following table summarizes the impact of different phenyl ring substitutions on the biological activity of morpholine derivatives based on various studies.

| Compound/Analog Series | Substitution on Phenyl Ring | Observed Biological Activity/Potency | Reference |

| Thiazole Derivatives | 4-para-chlorophenyl | Least inhibitory activity against bovine CA-II | nih.govrsc.org |

| Thiazole Derivatives | 4-para-nitrophenyl | More potent CA-II inhibition | nih.govrsc.org |

| Thiazole Derivatives | 4-para-bromophenyl | Good CA-II inhibitory potency | nih.govrsc.org |

| Thiazine-2-amine Derivatives | Chloro, fluoro, bromo, methyl, methoxy (B1213986) at para/meta positions | Determinants of antifungal activity | tandfonline.com |

| Urea Derivatives | Electron-withdrawing groups (e.g., -Cl) | Increased binding affinity to enzymes |

Influence of Morpholine Ring Substitutions

In research on thieno[2,3-d]pyrimidine (B153573) derivatives, the morpholine moiety was found to be crucial for maintaining inhibitory activity against PI3K enzymes, as it binds to a key valine residue in the hinge region of the enzyme. nih.gov Similarly, in a series of benzimidazole (B57391) derivatives, the morpholine pharmacophore was combined with a benzimidazole moiety to create hybrid compounds with potential multiple pharmacological actions. mdpi.com

Substitutions on the morpholine ring can influence selectivity and potency. For instance, in a study of urea derivatives, bulkier substituents like morpholine were found to improve selectivity by sterically blocking off-target binding. The introduction of a methyl group on the morpholine ring, as seen in analogs like 2-(3-chloro-phenyl)-3-methyl-morpholine, is another area of investigation. google.com

The following table illustrates the effect of morpholine ring modifications on biological activity in different compound series.

| Compound/Analog Series | Modification on Morpholine Ring | Observed Biological Activity/Effect | Reference |

| Thieno[2,3-d] pyrimidine (B1678525) derivatives | Presence of morpholine moiety | Crucial for PI3K inhibitory activity | nih.gov |

| Urea derivatives | Bulkier substituents (e.g., morpholine) | Improved selectivity | |

| Phenylmorpholine analogs | Methyl substitution on the morpholine ring | Under investigation for monoamine neurotransmitter modulation | google.com |

Stereochemical Considerations in Pharmacological Efficacy

Chirality, or the "handedness" of a molecule, can have a profound impact on its pharmacological properties. Many drugs are chiral and exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacodynamic and pharmacokinetic profiles. nih.govmdpi.com

For morpholine derivatives with chiral centers, such as this compound, the spatial arrangement of atoms is a critical factor in their interaction with biological targets, which are themselves chiral. researchgate.net For example, the antidepressant drug reboxetine (B1679249), which has two chiral centers, is used as a racemate (a 1:1 mixture of enantiomers), but the two enantiomers display significantly different pharmacological properties. nih.gov The (S,S)-enantiomer of reboxetine is more potent in inhibiting the norepinephrine transporter and is primarily responsible for the therapeutic effect. mdpi.com

Similarly, for the drug bupropion, a substituted morpholine derivative, the (R)-enantiomer is reported to be more effective than the (S)-enantiomer. nih.gov These examples underscore the importance of considering stereochemistry in the design and development of this compound analogs to optimize their therapeutic efficacy.

Design Principles for Optimized Biological Profiles

The rational design of this compound derivatives with improved biological profiles is guided by the principles of SAR. ontosight.ai The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

One key design principle is the strategic modification of both the chlorophenyl and morpholine moieties. acs.org For instance, in the development of antifungal agents, halogen bonding interactions involving the chlorophenyl group were found to contribute to the stability of the ligand-enzyme complex, thereby influencing antifungal activity. acs.org

Another important principle is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity. nih.gov For example, substituting a phenyl ring with a heterocycle can alter the molecule's properties and interactions with its target.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is another design strategy. This approach has been used to create morpholine derivatives with dual or multiple pharmacological actions. rsc.org

The design of optimized this compound analogs often involves a multi-step process that includes:

Synthesis and characterization of novel derivatives. ontosight.ai

In vitro and in vivo studies to assess biological activity and potential toxicity. ontosight.ai

Molecular modeling and docking studies to understand the interactions between the compounds and their biological targets. acs.org

By applying these design principles, researchers aim to develop new this compound-based therapeutic agents with enhanced efficacy and safety profiles.

Preclinical Pharmacological and Toxicological Assessment of 3 2 Chlorophenyl Morpholine Analogs

Toxicological Mechanisms and Safety Profiling

The toxicological profile of morpholine (B109124) and its derivatives is influenced by the nature of the substituents on the morpholine ring. nih.gov While morpholine itself is not genotoxic, the genotoxicity of its substituted analogs is a function of the substituent moiety. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxicity of morpholine derivatives has been a subject of investigation to ensure their safety for potential therapeutic applications. The bacterial reverse mutation test, commonly known as the Ames test, is a primary component in assessing the genotoxic potential of chemical substances by identifying their ability to induce gene mutations. europa.eu

Studies on morpholine and its derivatives have shown varied results. For instance, morpholine itself did not induce DNA repair in rat hepatocyte primary culture assays at non-toxic concentrations. nih.gov Similarly, some metabolites of morpholine, such as N-methylmorpholine oxide and N-hydroxymorpholine, were also found to be inactive in inducing DNA repair. nih.gov However, N-hydroxyethylmorpholine, a chemical intermediate, did show evidence of inducing DNA repair. nih.gov This suggests that the genotoxic potential is dependent on the specific chemical structure of the morpholine derivative. nih.gov

In the context of 3-(2-Chlorophenyl)morpholine analogs, the assessment of genotoxicity and mutagenicity is crucial. While specific data on the genotoxicity of this compound is not extensively detailed in the provided results, the general principle for substituted morpholines is that the substituent plays a key role. nih.gov For example, some morpholine derivatives have been noted for their potential to cause mutations in mouse lymphoma cells and morphological transformation in BALB/c 3T3 cells. iarc.fr

A comprehensive evaluation would involve a battery of tests, including the Ames test and in vitro and in vivo micronucleus or chromosome aberration tests, to fully characterize the genotoxic and mutagenic profile of this compound and its analogs. europa.eu

Neurotoxicity Considerations

The potential neurotoxicity of morpholine derivatives is a significant consideration in their preclinical assessment. nih.gov The central nervous system (CNS) is a sensitive target for many chemical compounds, and adverse effects can manifest as structural or functional damage. epa.gov

For morpholine-containing compounds, their ability to cross the blood-brain barrier is a key factor in their potential CNS effects. nih.gov The physicochemical properties of the morpholine ring, such as its pKa and flexible conformation, can influence this permeability. nih.gov

While direct neurotoxicity data for this compound is limited in the search results, studies on related compounds provide some insights. For instance, some chloro-substituted cathinone (B1664624) analogs, which also feature a phenyl ring, have been shown to exhibit neurotoxic effects in vitro, such as cytotoxicity in neuroblastoma cell lines and inhibition of acetylcholinesterase (AChE). nih.gov Inhibition of AChE can lead to overstimulation of cholinergic receptors, which can have toxic consequences in the CNS. nih.gov

The evaluation of neurotoxicity for this compound analogs would typically involve in vitro assays using neuronal cell lines to assess cytotoxicity and specific mechanisms of neurotoxicity. nih.govresearchgate.net In vivo studies in animal models are also critical to observe behavioral changes and assess for any histopathological damage to the nervous system. epa.gov

Pharmacokinetic Evaluation

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential. sci-hub.se For morpholine-containing compounds, the morpholine moiety can significantly influence these properties. sci-hub.seenamine.net

Absorption and Bioavailability Studies

The absorption and bioavailability of morpholine derivatives are influenced by their physicochemical properties, such as lipophilicity and molecular weight. nih.govontosight.ai The morpholine ring itself can contribute to favorable pharmacokinetic properties. sci-hub.se

In silico ADME studies of some morpholine-based chalcones have indicated that they generally adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov A higher bioavailability score in such studies is indicative of good absorption. mdpi.com The trifluoromethyl group, when present in related structures, is thought to enhance lipophilicity, which can improve cell membrane permeability and bioavailability.

For this compound analogs, it is anticipated that the presence of the 2-chlorophenyl group will influence their lipophilicity and, consequently, their absorption characteristics. ontosight.ai Experimental validation through in vitro models, such as Caco-2 cell permeability assays, and in vivo studies in animal models would be necessary to determine the oral absorption and absolute bioavailability of these specific compounds.

Metabolic Pathways and Metabolite Identification

Studies on dimethomorph, a fungicide containing a morpholine moiety and a chlorophenyl group, have identified several metabolic pathways. researchgate.netfao.org These include demethylation of the dimethoxyphenyl ring and hydrolysis of the morpholine ring. researchgate.netfao.org In some instances, the parent compound is the major component found, while in others, various metabolites are identified. fao.org For example, in the phototransformation of dimethomorph, intermediates such as 1-formylmorpholine and 4-chlorobenzoic acid have been observed. researchgate.net

For this compound analogs, potential metabolic pathways could involve oxidation of the morpholine ring, hydroxylation of the phenyl ring, and cleavage of the C-N bond. The identification of major metabolites through in vitro studies with liver microsomes and in vivo studies with subsequent analysis of plasma, urine, and feces is a critical step in the preclinical evaluation.

Excretion Routes and Clearance Mechanisms

The elimination of drugs and their metabolites from the body occurs through various routes, with renal and hepatic clearance being the most common. wikipedia.org Clearance is a measure of the efficiency of drug elimination from the body. wikipedia.org

The route and rate of excretion of morpholine derivatives can vary. For morpholine itself, it is rapidly eliminated, primarily unchanged in the urine. iarc.fr However, the excretion pathway can be species-dependent. iarc.fr

For this compound analogs, it is expected that both renal and hepatic routes could be involved in their excretion. The specific clearance mechanisms would need to be determined through dedicated pharmacokinetic studies that measure the compound and its metabolites in urine and feces over time.

Future Perspectives and Research Directions

Emerging Therapeutic Applications

The inherent biological activity of the morpholine (B109124) nucleus, coupled with the specific contributions of the 2-chlorophenyl substituent, has positioned 3-(2-chlorophenyl)morpholine as a compound of significant interest for various therapeutic areas. ontosight.ai Research indicates that this compound and its derivatives exhibit notable biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. smolecule.com

Initial investigations have highlighted the potential of this compound hydrochloride as an anti-inflammatory and analgesic agent. It is hypothesized that the compound interacts with pain receptors and may inhibit certain enzymes involved in inflammatory processes. The presence of the chlorinated phenyl group is thought to enhance binding affinity to specific biological targets. Further research is warranted to elucidate the precise mechanisms of action and to evaluate its efficacy in preclinical models of chronic pain and inflammatory diseases.

Derivatives of (2-chlorophenyl)(morpholin-4-yl)methanone, a closely related structure, have shown cytotoxic effects on cancer cell lines, suggesting a potential avenue for anticancer drug development. smolecule.com The morpholine moiety is a common feature in many bioactive molecules, and its combination with a chlorophenyl group could be exploited to design novel anticancer agents. smolecule.comontosight.ai Future studies will likely focus on synthesizing and screening a library of this compound derivatives to identify compounds with potent and selective anticancer activity.

The versatility of the morpholine scaffold is well-documented, with derivatives being investigated for a wide range of pharmacological activities, including as appetite suppressants, antitussives, and treatments for depression and anxiety. researchgate.net Given this precedent, future research may explore the potential of this compound derivatives in treating central nervous system disorders. ontosight.ai

A summary of emerging therapeutic applications is presented in the table below:

| Therapeutic Area | Potential Application | Rationale |

| Inflammation and Pain | Treatment of chronic pain and inflammatory conditions. | Demonstrated anti-inflammatory and analgesic properties in preliminary studies. |

| Oncology | Development of novel anticancer agents. smolecule.com | Derivatives have shown cytotoxic effects on cancer cells. smolecule.com |

| Central Nervous System | Treatment of depression, anxiety, and other CNS disorders. ontosight.airesearchgate.net | The morpholine scaffold is present in numerous CNS-active drugs. researchgate.net |

| Infectious Diseases | Development of new antimicrobial agents. ontosight.aiontosight.ai | Morpholine derivatives have been studied for their antimicrobial properties. ontosight.aiontosight.ai |

Advanced Methodologies in Synthesis and Characterization

The future of research on this compound will heavily rely on the development and application of advanced synthetic and characterization techniques. These methodologies are crucial for the efficient production of novel derivatives and for the detailed understanding of their three-dimensional structures and properties.

Recent advancements in synthetic organic chemistry, such as microwave-assisted synthesis, offer significant advantages over conventional methods, including reduced reaction times and increased product yields. mdpi.com The application of such techniques to the synthesis of this compound and its analogs will facilitate the rapid generation of compound libraries for biological screening. One-pot synthesis procedures are also becoming increasingly popular for the efficient construction of complex molecules like morpholines from simpler starting materials. researchgate.net The development of stereoselective synthetic routes is another critical area, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.gov

The comprehensive characterization of newly synthesized compounds is paramount. Advanced spectroscopic and crystallographic techniques are indispensable for confirming the structure and purity of these molecules. rsc.org

Key advanced characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are essential for elucidating the precise connectivity and stereochemistry of this compound derivatives. mdpi.comacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination, confirming the elemental composition of the synthesized compounds. mdpi.com

X-ray Crystallography: This technique allows for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing invaluable insights into their conformation and intermolecular interactions.

Advanced Diffraction and Microscopic Techniques: Methods such as Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), and various forms of advanced microscopy can provide detailed information about the morphology and structure of materials incorporating these compounds. nptel.ac.in

The table below summarizes advanced methodologies in synthesis and characterization:

| Methodology | Application in this compound Research |

| Microwave-Assisted Synthesis | Faster and more efficient synthesis of derivatives. mdpi.com |

| One-Pot Synthesis | Streamlined production of complex morpholine structures. researchgate.net |

| Stereoselective Synthesis | Control over the three-dimensional arrangement of atoms, crucial for biological activity. nih.gov |

| High-Field NMR Spectroscopy | Detailed structural elucidation and stereochemical assignment. mdpi.comacs.org |

| High-Resolution Mass Spectrometry | Accurate determination of molecular formulas. mdpi.com |

| X-ray Crystallography | Definitive confirmation of molecular structure and conformation. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

AI and ML algorithms can be employed in several key areas of the drug discovery pipeline:

Generative Chemistry: Generative AI models can design novel molecules with specific desired properties, such as high binding affinity to a particular biological target or favorable pharmacokinetic profiles. pharmaceutical-technology.com This approach can be used to create new derivatives of this compound that are optimized for a specific therapeutic application.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. nih.gov ML models can be trained on existing data to predict the ADMET profiles of new this compound derivatives, helping to identify candidates with a higher probability of success in clinical trials.

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing efficient synthetic routes for target molecules, including complex derivatives of this compound. nih.gov

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those that are most likely to be active against a specific biological target. frontiersin.org This can significantly reduce the time and cost associated with experimental screening.

Predicting Efficacy and Toxicity: AI can be used to predict the potential efficacy and toxicity of new drug candidates, allowing researchers to prioritize the most promising compounds for further development. frontiersin.org

The synergy between computational and experimental approaches will be crucial. AI and ML can guide the design and synthesis of new compounds, while experimental data will be used to train and refine the computational models. This iterative cycle of prediction and validation will undoubtedly accelerate the discovery of new therapeutic agents derived from the this compound scaffold. researchgate.netmednexus.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(2-Chlorophenyl)morpholine and optimizing its yield?

- Answer : Synthesis typically involves multi-step reactions, such as alkylation or reductive amination of morpholine precursors with 2-chlorophenyl-containing reagents. For optimization, systematically vary reaction parameters (e.g., temperature, catalysts, solvent polarity) and monitor yields via HPLC or GC-MS. For example, analogous morpholine derivatives have been synthesized using MiniBlock® reactors to parallelize conditions and improve efficiency . Purification via column chromatography or crystallization in solvents like ethyl acetate/hexane mixtures is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR can confirm the structure, with aromatic protons (δ 7.2–7.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) providing diagnostic signals .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in morpholine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO, theoretical MW: 211.69).

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer : Use in vitro antimicrobial or enzymatic inhibition assays. For example:

- Antibacterial Activity : Employ disk diffusion or microdilution methods against Gram-positive bacteria (e.g., Bacillus subtilis), with MIC (Minimum Inhibitory Concentration) determination .

- Fungal Inhibition : Test against plant pathogens (e.g., Fusarium spp.) using spore germination assays, as seen in fungicide formulations combining morpholine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

- Answer :

- Analog Synthesis : Introduce substituents at the morpholine nitrogen (e.g., alkyl, benzyl groups) or modify the chlorophenyl ring (e.g., fluorine substitution) .

- Activity Profiling : Compare IC values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) or cellular toxicity models. For example, benzylmorpholine analogs show selectivity for lung CYP2A13, suggesting scaffold versatility .

- Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., fungal sterol biosynthesis enzymes) .

Q. What strategies enhance the bioavailability or stability of this compound in pharmacological applications?

- Answer :

- Cyclodextrin Inclusion Complexes : Prepare physical mixtures or solvent-evaporated complexes with 2-hydroxypropyl-β-cyclodextrin to improve solubility and antibacterial efficacy .

- Prodrug Design : Modify the morpholine ring with hydrolyzable groups (e.g., esters) for controlled release.

Q. How can computational methods predict the reactivity and stability of this compound?

- Answer :

- DFT Calculations : Compute global reactivity descriptors (e.g., electrophilicity index, chemical hardness) to predict stability and interaction sites .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to assess membrane permeability or target engagement.

Q. How should researchers address contradictions in biological activity data across studies?

- Answer :

- Assay Standardization : Control variables like pH, temperature, and microbial strain viability. For instance, discrepancies in antifungal activity may arise from differences in spore preparation methods .

- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.

Q. What environmental safety assessments are critical for handling this compound?

- Answer :

- Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in aqueous systems.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, referencing protocols for chlorophenol derivatives .

- Waste Management : Employ absorbents (e.g., diatomite) for spill containment and incinerate waste at >1000°C to prevent chlorinated byproduct release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.